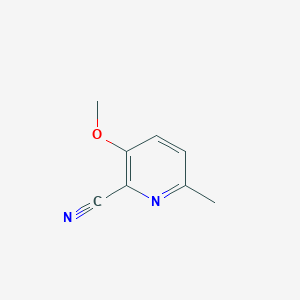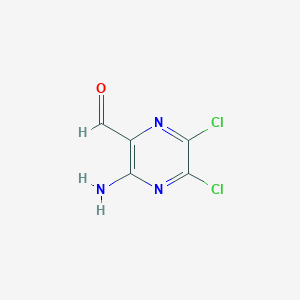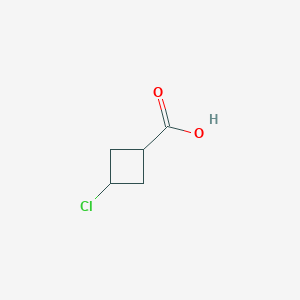
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone
概要
説明
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound that is widely used in scientific research. Also known as EFPE, it is a colorless liquid that is soluble in organic solvents. The compound has several unique properties that make it suitable for use in various scientific applications.
作用機序
The mechanism of action of EFPE is not well understood. However, it is known that the compound can act as a nucleophile and attack electrophilic centers. EFPE can also undergo various types of reactions such as Friedel-Crafts acylation, aldol condensation, and Michael addition. These reactions make EFPE a useful tool in organic synthesis.
生化学的および生理学的効果
EFPE has no known biochemical or physiological effects. The compound is not used in medical applications and is only used in scientific research.
実験室実験の利点と制限
The advantages of using EFPE in lab experiments include its versatility as a reagent, its high purity, and its low cost. The compound is easy to synthesize and can be used in a wide range of reactions. However, EFPE has some limitations. It is a toxic and flammable liquid that should be handled with care. The compound is also sensitive to air and moisture, and its purity can be affected by exposure to these elements.
将来の方向性
There are several future directions for research involving EFPE. One possible direction is the development of new reactions using EFPE as a reagent. Another direction is the synthesis of new compounds using EFPE as a starting material. EFPE can also be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of EFPE and its potential applications in scientific research.
Conclusion:
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone is a versatile reagent that is widely used in scientific research. Its unique properties make it suitable for use in various types of reactions, and it is an essential tool for organic chemists. The compound has no known biochemical or physiological effects and is not used in medical applications. EFPE has several advantages and limitations for lab experiments, and there are several future directions for research involving the compound.
科学的研究の応用
EFPE is widely used in scientific research as a reagent in organic synthesis. It is used as a starting material for the synthesis of various compounds such as carboxylic acids, esters, and amides. EFPE is also used in the synthesis of pharmaceutical intermediates and agrochemicals. The compound is a versatile reagent that can be used in many different types of reactions, making it an essential tool for organic chemists.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOGDWNXPIVNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505332 | |
| Record name | 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone | |
CAS RN |
26902-76-1 | |
| Record name | 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



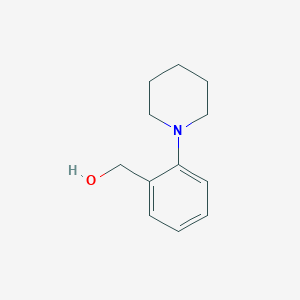

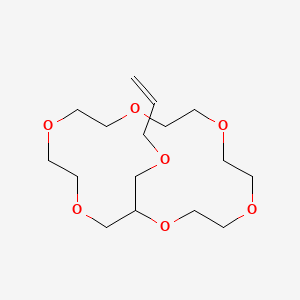

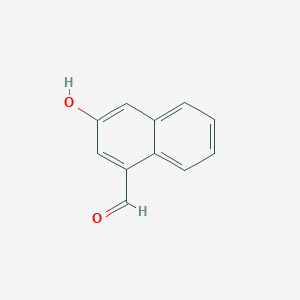

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)

